![molecular formula C19H14F3N3O B7548288 4-methyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide](/img/structure/B7548288.png)
4-methyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPI-455 and is a selective inhibitor of the histone methyltransferase G9a.
Wirkmechanismus
The mechanism of action of 4-methyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide involves the inhibition of G9a, which is a histone methyltransferase that catalyzes the methylation of lysine 9 on histone H3. This methylation is associated with the repression of gene expression. By inhibiting G9a, this compound can prevent the methylation of histone H3 and promote gene expression.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. In addition, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-methyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide in lab experiments include its selective inhibition of G9a, which allows for the modulation of gene expression. In addition, this compound has been shown to have potent anticancer and neuroprotective effects. However, the limitations of using this compound in lab experiments include its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
The future directions for research on 4-methyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide include the development of more potent and selective inhibitors of G9a. In addition, further studies are needed to determine the optimal dosage and administration route for this compound in vivo. Furthermore, the potential applications of this compound in epigenetic editing and gene therapy should be explored. Finally, the safety and toxicity of this compound should be thoroughly investigated to ensure its potential clinical applications.
Synthesemethoden
The synthesis of 4-methyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide involves the reaction of 4-methyl-2-phenylpyrimidine-5-carboxylic acid with 3-(trifluoromethyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
4-methyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide has been extensively studied for its potential applications in various fields such as cancer research, epigenetics, and neurobiology. This compound has been shown to selectively inhibit the histone methyltransferase G9a, which is involved in the regulation of gene expression. By inhibiting G9a, this compound has the potential to modulate gene expression and alter cellular functions.
Eigenschaften
IUPAC Name |
4-methyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O/c1-12-16(11-23-17(24-12)13-6-3-2-4-7-13)18(26)25-15-9-5-8-14(10-15)19(20,21)22/h2-11H,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEVDSIXDMMDHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Bromophenyl)methyl]-3-(methoxymethyl)piperidine](/img/structure/B7548207.png)
![3-methyl-6-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1,3-benzothiazol-2(3H)-one](/img/structure/B7548214.png)
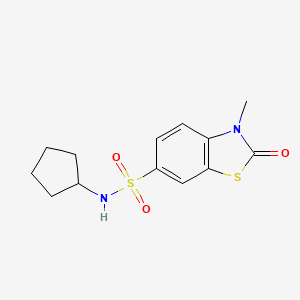

![5-(4-Fluorobenzyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7548218.png)
![5-(4-Methylbenzyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7548221.png)
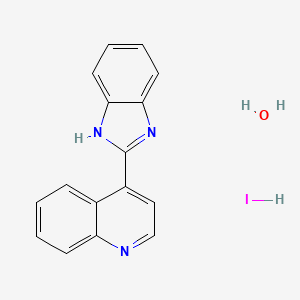
![1-[(4-Bromophenoxy)acetyl]imidazolidin-2-one](/img/structure/B7548250.png)

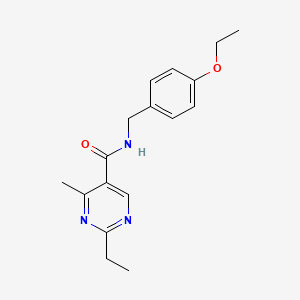
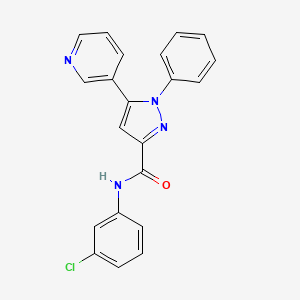
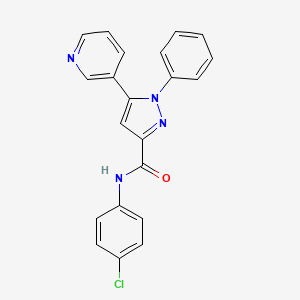
![1-(4-Methoxyphenyl)-3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B7548275.png)
